methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate to form a condensation product, which undergoes cyclization to yield the desired thieno[3,2-b]pyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 5-amino-6-cyano-2-methyl-7-[2-(chloromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H13F3N2O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C18H13F3N2O3S/c1-8-12(17(24)25-2)14-15(27-8)13(10(7-22)16(23)26-14)9-5-3-4-6-11(9)18(19,20)21/h3-6,13H,23H2,1-2H3 |
InChI Key |
BVFKYZQRWSSXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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